N-[2-(3-aminophenoxy)ethyl]acetamide is a chemical compound characterized by its unique structure, which includes an acetamide functional group attached to a phenoxyethyl moiety. Its molecular formula is , and it features a 3-aminophenoxy group that contributes to its biological activity and potential applications in medicinal chemistry. The compound is notable for its role as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry .
N-[2-(3-aminophenoxy)ethyl]acetamide exhibits various biological activities, primarily due to its structural features. It has been studied for its potential as:
The synthesis of N-[2-(3-aminophenoxy)ethyl]acetamide typically involves several steps:
N-[2-(3-aminophenoxy)ethyl]acetamide has several applications:
Studies on N-[2-(3-aminophenoxy)ethyl]acetamide's interactions reveal its potential binding affinity for specific receptors or enzymes. Interaction studies often involve:
Several compounds share structural similarities with N-[2-(3-aminophenoxy)ethyl]acetamide. Here are some notable examples:
N-[2-(3-aminophenoxy)ethyl]acetamide stands out due to its specific combination of an acetamide group with a 3-aminophenoxy moiety, which may enhance its biological activity compared to related compounds. Its unique structure allows it to participate in diverse
N-[2-(3-Aminophenoxy)ethyl]acetamide features a central ethyl spacer linking a 3-aminophenoxy group to an acetamide functional group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{14}\text{N}2\text{O}2 $$ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CC(=O)NCCOC1=CC=CC(=C1)N |
| Hydrogen Bond Donors | 2 (amide NH, aromatic NH2) |
| Hydrogen Bond Acceptors | 3 (amide O, ether O, aromatic NH2) |
The 3-aminophenoxy group facilitates π-π stacking and hydrogen bonding, while the acetamide moiety enhances solubility in polar solvents.
First reported in the early 2000s, N-[2-(3-Aminophenoxy)ethyl]acetamide gained prominence as a intermediate in kinase inhibitor synthesis. Early patents, such as US7094928B2 (2006), described analogous acetamides for CNS drug development, laying groundwork for its application in medicinal chemistry. The compound’s PubChem entry (CID 37979308) was established in 2009, reflecting growing interest in its synthetic utility.
Recent studies highlight its role in:
The official International Union of Pure and Applied Chemistry name for this compound is N-[2-(3-aminophenoxy)ethyl]acetamide [1] [3]. This systematic nomenclature follows established conventions for naming complex amide compounds by identifying the substituent groups attached to the nitrogen atom of the acetamide functional group [1].